molecular formula C9H8FN B596213 7-Fluoro-6-methyl-1H-indole CAS No. 1352395-29-9

7-Fluoro-6-methyl-1H-indole

Cat. No.: B596213
CAS No.: 1352395-29-9
M. Wt: 149.168
InChI Key: XYYYCBWIKBYOJZ-UHFFFAOYSA-N
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Description

7-Fluoro-6-methyl-1H-indole is a compound with the CAS Number: 1352395-29-9 . It has a molecular weight of 149.17 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for this compound is 1S/C9H8FN/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-5,11H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo a variety of reactions. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 149.17 . It should be stored at refrigerated temperatures .

Scientific Research Applications

HIV-1 Attachment Inhibition

The indole derivative 1 interferes with the interaction between the HIV surface protein gp120 and the host cell receptor CD4. A specific derivative, 7-azaindole, exhibited improved pharmaceutical properties while retaining the HIV-1 inhibitory profile, suggesting potential applications in HIV treatment strategies (Wang et al., 2003).

Radiopharmaceutical Synthesis

Fluorine-18 labeled 7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole, a potent agent for imaging paired helical filaments of tau, highlights its application in early clinical trials for Alzheimer's disease diagnosis. This study reports a simplified synthesis method suitable for routine clinical production, demonstrating the compound's relevance in PET radiopharmaceuticals (Shoup et al., 2013).

Catalytic Activity in Organic Synthesis

Nickel ferrite nanoparticles have shown catalytic activity in the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, which were evaluated for antioxidant and antimicrobial activities. This highlights the utility of 7-fluoro-6-methyl-1H-indole derivatives in developing new compounds with potential biological activities (Rao et al., 2019).

Antivirulence Properties

Indole derivatives, including those structurally related to this compound, have been investigated for their ability to interfere with the quorum sensing systems of various bacterial pathogens. These studies reveal the antibiofilm and antivirulence properties of indole derivatives, indicating their potential in strategies targeting bacterial virulence without promoting resistance (Sethupathy et al., 2020).

Photophysical Studies and Novel Fluorophores

The photochemical reaction of indoles with halocompounds, including those related to this compound, has been explored for generating new fluorophores and unique modifications. This research opens avenues for developing novel tryptophan-based fluorophores and protein labeling strategies, demonstrating the compound's relevance in biochemistry and molecular biology (Ladner et al., 2014).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are often considered as a “privileged scaffold” within the drug discovery arena . Therefore, the future directions for 7-Fluoro-6-methyl-1H-indole could involve further exploration of its biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . This suggests that 7-Fluoro-6-methyl-1H-indole may also interact with various cellular targets, influencing a range of biological processes.

Mode of Action

Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways . For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting that they may interact with pathways involved in viral replication .

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

7-fluoro-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYYCBWIKBYOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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